molecular formula C15H21NO2S B163144 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone CAS No. 71868-10-5

2-Methyl-4'-(methylthio)-2-morpholinopropiophenone

Cat. No.: B163144
CAS No.: 71868-10-5
M. Wt: 279.4 g/mol
InChI Key: LWRBVKNFOYUCNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone typically involves the reaction of 4-(methylthio)benzaldehyde with morpholine and a methylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the morpholine ring may interact with protein targets, while the methylthio group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4’-(methylthio)-2-Morpholinopropiophenone is unique due to the presence of both the morpholine ring and the methylthio group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .

Properties

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(2,16-8-10-18-11-9-16)14(17)12-4-6-13(19-3)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRBVKNFOYUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038857
Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid
Record name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
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CAS No.

71868-10-5
Record name 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholino-1-propanone
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Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Record name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-
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Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Record name 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
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Record name 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
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Record name 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone
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Synthesis routes and methods

Procedure details

151.4 g (0.675 mol) of 3,3-dimethyl-2-methoxy-2-[4-(methylthio)-phenyl]-oxirane (melting point 62°-64° C.) are dissolved in 235.2 g (2.70 mols) of morpholine and the solution is warmed to reflux temperature.
Quantity
151.4 g
Type
reactant
Reaction Step One
Quantity
235.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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